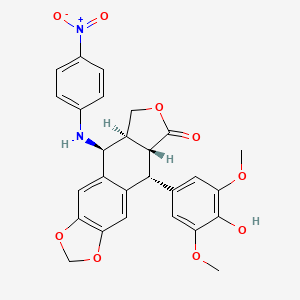

GL-331

Description

Properties

CAS No. |

127882-73-9 |

|---|---|

Molecular Formula |

C27H24N2O9 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |

InChI Key |

DLROLUIVVKTFPW-LVEBQJTPSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

127882-73-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)- GL 331 GL-331 GL331 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GL-331

Compound Identification: GL-331 is an epidophyllotoxin analogue investigated for its anti-cancer properties. It functions as a topoisomerase II inhibitor, a class of chemotherapeutic agents that target enzymes critical for managing DNA topology during replication and transcription.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase II. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a cellular DNA damage response (DDR). The subsequent activation of downstream signaling pathways ultimately results in cell cycle arrest and, in some contexts, apoptosis.

A key study in human hepatocellular carcinoma (HepG2) cells has elucidated a significant part of this mechanism. This compound treatment induces an S-phase cell cycle arrest.[1] This arrest is mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a central player in the DDR.[1]

The activation of ATM by this compound is characterized by its autophosphorylation at the Ser1981 residue.[1] Activated ATM then initiates downstream signaling cascades, including the p53/p21 and Chk2/Cdc25A pathways.[1] The culmination of these signaling events is the inactivation of cyclin A/Cdk2 complexes, which are crucial for S-phase progression, thereby enforcing the cell cycle arrest.[1] The dependency on ATM for this process was confirmed by experiments where ATM siRNA partially reversed the S-phase arrest induced by this compound.

Another study in previously treated Chinese gastric cancer patients confirmed this compound as an epidophyllotoxin analogue and investigated its clinical efficacy and pharmacokinetics. While the drug showed limited efficacy at the tested dose and schedule in this patient group, the study confirmed its action as a topoisomerase II inhibitor by measuring topoisomerase II alpha expression in patient specimens.

Signaling Pathway

The primary signaling pathway initiated by this compound is the ATM-dependent DNA damage response pathway. Upon inhibition of topoisomerase II and the resulting DNA double-strand breaks, ATM is activated. This leads to two major downstream branches:

-

p53/p21 Pathway: ATM phosphorylates and activates p53, a tumor suppressor protein. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor. p21, in turn, inhibits the activity of cyclin A/Cdk2 complexes, contributing to S-phase arrest.

-

Chk2/Cdc25A Pathway: ATM also phosphorylates and activates the checkpoint kinase Chk2. Activated Chk2 then phosphorylates and targets the phosphatase Cdc25A for degradation. The degradation of Cdc25A prevents it from dephosphorylating and activating Cdk2, further contributing to the inactivation of cyclin A/Cdk2 complexes and S-phase arrest.

The convergence of these pathways on the inactivation of cyclin A/Cdk2 complexes is the critical event leading to the observed cell cycle arrest in response to this compound.

Quantitative Data

The following tables summarize the quantitative data available from the cited studies.

Table 1: Pharmacokinetics of this compound in Gastric Cancer Patients

| Parameter | Value |

| Dose | 200 mg/m² |

| Administration | Daily 3-hour infusion for 5 days every 4 weeks |

| Mean Peak Drug Concentration | 6 ± 4.1 µg/ml |

| Mean Systemic Clearance | 12.1 ± 7.2 L/h per m² |

Table 2: Clinical Efficacy of this compound in Previously Treated Gastric Cancer Patients (n=15)

| Outcome | Number of Patients | Median Survival |

| Progressive Disease | 9 | 80 days |

| Stable Disease | 5 | 240 days |

Experimental Protocols

Detailed methodologies for the key experiments are summarized below based on the information provided in the abstracts.

Cell Cycle Analysis in HepG2 Cells

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Human hepatocellular carcinoma (HepG2) cells were treated with this compound.

-

Following treatment, cells were harvested, washed, and fixed.

-

Fixed cells were stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.

-

Western Blotting for Protein Phosphorylation and Expression

-

Objective: To assess the activation and expression of key proteins in the DNA damage response pathway.

-

Methodology:

-

HepG2 cells were treated with this compound for specified durations.

-

Whole-cell lysates were prepared using a suitable lysis buffer.

-

Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for phosphorylated histone H2AX (γ-H2AX), phosphorylated ATM (Ser1981), p53, p21, Chk2, and Cdc25A. Antibodies against total forms of these proteins and a loading control (e.g., GAPDH or β-actin) were also used.

-

After washing, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

ATM siRNA Transfection

-

Objective: To determine the role of ATM in this compound-induced cell cycle arrest.

-

Methodology:

-

HepG2 cells were transfected with either ATM-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent.

-

After a period of incubation to allow for gene silencing, the cells were treated with this compound.

-

Cell cycle analysis was performed as described above to assess the effect of ATM knockdown on this compound-induced S-phase arrest.

-

Western blotting was likely used to confirm the knockdown of ATM protein expression.

-

References

Understanding GLP-1 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-Like Peptide-1 (GLP-1) receptor, a class B G protein-coupled receptor (GPCR), is a primary therapeutic target for type 2 diabetes and obesity.[1][2] Its activation by endogenous GLP-1 or synthetic agonists triggers a cascade of signaling events that lead to glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[3][4][5] The binding affinity of a ligand for the GLP-1 receptor is a critical determinant of its potency and duration of action, making it a key parameter in the development of new therapeutics.

This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the binding affinity of compounds to the GLP-1 receptor. While this guide is broadly applicable, it is important to note that a specific compound designated "GL-331" with activity at the GLP-1 receptor could not be identified in the public domain as of late 2025. The compound identifier this compound has been associated in literature with a semi-synthetic derivative of podophyllotoxin, an etoposide-like anticancer agent. Therefore, the quantitative data presented herein is illustrative for a hypothetical compound, "Compound X," to demonstrate standard data presentation formats.

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn promote insulin exocytosis. Additionally, the GLP-1 receptor can couple to other G proteins, such as Gαq, initiating signaling through phospholipase C (PLC) and leading to an influx of intracellular calcium. Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor internalization and desensitization.

Caption: GLP-1 Receptor Signaling Pathways.

Quantitative Data Presentation

The binding affinity of a test compound for the GLP-1 receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). These values are determined through competitive binding assays. The functional consequence of this binding is assessed through downstream signaling assays, such as cAMP production, with potency measured as the half-maximal effective concentration (EC50).

Table 1: Illustrative GLP-1 Receptor Binding Affinity Data for Compound X

| Parameter | Value | Units | Assay Condition |

| Ki | 1.5 | nM | Competitive radioligand binding assay using [¹²⁵I]GLP-1 |

| IC50 | 3.2 | nM | Competitive radioligand binding assay using [¹²⁵I]GLP-1 |

Table 2: Illustrative Functional Potency Data for Compound X

| Parameter | Value | Units | Assay Condition |

| EC50 (cAMP) | 0.8 | nM | HTRF-based cAMP accumulation assay in HEK293 cells expressing human GLP-1R |

| Emax (cAMP) | 95 | % | Relative to maximal stimulation by native GLP-1 |

Experimental Protocols

Accurate determination of binding affinity and functional potency requires robust and well-characterized experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GLP-1 receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human GLP-1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]GLP-1 at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., Compound X).

-

To determine non-specific binding, include wells with a high concentration of unlabeled native GLP-1.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Competition Binding Assay Workflow.

Protocol 2: cAMP Functional Assay (HTRF)

This assay quantifies the ability of a test compound to stimulate the production of cAMP, a key second messenger in GLP-1 receptor signaling.

1. Cell Plating:

-

Seed HEK293 cells stably expressing the human GLP-1 receptor into 384-well plates and culture overnight.

2. Compound Stimulation:

-

Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (e.g., Compound X) or native GLP-1 as a positive control.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

3. Lysis and Detection:

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Incubate in the dark to allow for antibody binding to cAMP.

4. Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

The characterization of a compound's binding affinity and functional potency at the GLP-1 receptor is a foundational step in the discovery and development of novel therapies for metabolic diseases. The methodologies outlined in this guide, including radioligand binding assays and functional second messenger assays, provide the quantitative data necessary to establish structure-activity relationships, guide lead optimization, and select promising clinical candidates. Rigorous adherence to detailed protocols and appropriate data analysis are paramount for generating reliable and reproducible results in this critical area of research.

References

- 1. potent chemotypes targeting: Topics by Science.gov [science.gov]

- 2. Portico [access.portico.org]

- 3. Phytochemical investigation, molecular docking studies and DFT calculations on the antidiabetic and cytotoxic activities of Gmelina philippensis CHAM. | Semantic Scholar [semanticscholar.org]

- 4. anticancer agent podophyllotoxin: Topics by Science.gov [science.gov]

- 5. annualreviews.org [annualreviews.org]

GL-331: A Technical Guide on the Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-331 is a synthetic podophyllotoxin derivative that has been investigated for its potential as an anti-cancer agent. It functions as a topoisomerase II inhibitor, a class of drugs that disrupts DNA replication and repair in cancer cells, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental methodologies and a visual representation of its signaling pathway are included to support further research and development efforts.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C27H24N2O9.[1] Its structure is characterized by a core scaffold derived from podophyllotoxin, a naturally occurring lignan. The systematic IUPAC name for this compound is (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1][3]benzodioxol-8-one.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H24N2O9 | |

| Molecular Weight | 520.49 g/mol | |

| IUPAC Name | (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one | |

| CAS Number | 127882-73-9 | |

| Synonyms | GL331, NSC-628672 | |

| Stereochemistry | Absolute | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. As a topoisomerase II inhibitor, this compound stabilizes the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

The cellular response to this compound-induced DNA damage involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM initiates a downstream signaling cascade, leading to cell cycle arrest, primarily in the S phase. This S phase arrest is mediated by the activation of key effector proteins, including the p53/p21 and Chk2/Cdc25A pathways. The ultimate consequence of this DNA damage response is the induction of apoptosis (programmed cell death) in cancer cells.

References

GL-331: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-331 is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan, which has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It is established as a potent topoisomerase II inhibitor that induces DNA damage response, leading to cell cycle arrest and apoptosis in various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action to support further research and development efforts in oncology.

Introduction

Podophyllotoxin and its derivatives have long been a cornerstone in the development of cancer chemotherapeutics. Etoposide (VP-16), a well-known analogue, is widely used in the clinic; however, challenges such as drug resistance have fueled the search for more efficacious compounds. This compound emerged from these efforts as a promising candidate with superior activity in preclinical studies.[1] This guide serves as a comprehensive resource for understanding the fundamental aspects of this compound, from its chemical synthesis to its molecular interactions within the cell.

Chemical Properties and Synthesis

This compound, with the IUPAC name (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one, is a derivative of podophyllotoxin.[3] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H24N2O9 |

| Molecular Weight | 520.49 g/mol |

| IUPAC Name | (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one |

| Synonyms | NSC-628672 |

| CAS Number | 127882-73-9 |

Synthesis of this compound

A facile one-pot procedure for the synthesis of this compound has been developed, providing a 26% overall yield. Another efficient one-pot synthesis involves the use of a BF3·OEt2/NaI reagent system.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a general method for the synthesis of 4β-arylaminopodophyllotoxin derivatives, including this compound.

-

Preparation of the Intermediate: To a solution of podophyllotoxin (1 mmol) in dry acetonitrile (10 mL), add sodium iodide (NaI, 2 mmol) and stir for 5 minutes.

-

Reaction Initiation: Cool the suspension to 0°C and add boron trifluoride etherate (BF3·OEt2, 3 mmol) dropwise via syringe. Continue stirring for another 15 minutes at room temperature.

-

Removal of Solvent: Evaporate the solution in vacuo. The crude product is used in the next step without further purification.

-

Addition of Arylamine: To the crude product, add anhydrous barium carbonate (BaCO3, 2 mmol) and the appropriate arylamine (in the case of this compound, 4-nitroaniline, 1.2 mmol) in 10 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reaction Completion and Work-up: Stir the mixture for 8 hours at room temperature. After completion, dilute the reaction mixture with ethyl acetate and wash with water and 10% sodium thiosulfate (Na2S2O3) solution.

-

Purification: Purify the resulting product by column chromatography on silica gel using an ethyl acetate/hexane eluent.

Biological Activity and Mechanism of Action

This compound is a topoisomerase II inhibitor. Unlike catalytic inhibitors, this compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks. This triggers a DNA damage response (DDR), resulting in cell cycle arrest and ultimately, apoptosis.

DNA Damage Response and Cell Cycle Arrest

This compound-induced DNA damage activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DDR pathway. Activated ATM, through its autophosphorylation at Ser1981, initiates downstream signaling cascades including the p53/p21 and Chk2/Cdc25A pathways. This culminates in the inactivation of cyclin A/Cdk2 complexes, leading to cell cycle arrest, primarily in the S-phase in HepG2 cells. In other cell lines, such as C6 glioma cells, this compound has been shown to induce G2/M phase arrest.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, often showing greater efficacy than its congener, etoposide (VP-16). The half-maximal inhibitory concentration (ID50) values for this compound are significantly lower than those of VP-16 in several cancer cell lines.

| Cell Line | Cancer Type | This compound ID50 (µM) | VP-16 ID50 (µM) | Fold Difference (VP-16/GL-331) |

| NPC-TW01 | Nasopharyngeal | ~0.1 | ~1.7 | ~17 |

| HCC36 | Hepatocellular | ~0.2 | ~2.0 | ~10 |

| SW620 | Colon | ~0.4 | ~1.0 | ~2.5 |

Data adapted from a comparative study on the cytotoxicity of this compound and VP-16.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the ID50 value.

Induction of Apoptosis

The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death. Studies have shown that this compound is a more potent inducer of apoptosis than VP-16.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflows

The evaluation of a novel anti-cancer compound like this compound typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

References

- 1. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile [mdpi.com]

- 3. Synthesis of podophyllotoxin derivative GL331 and identification of it binding site on topoisomerase IIα with molecular modeling [jcps.bjmu.edu.cn]

- 4. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Insights into GL-331: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-331 has been identified as a topoisomerase II inhibitor with potential applications in oncology. This technical guide synthesizes the available preclinical information on this compound, focusing on its mechanism of action. While specific pharmacokinetic data from preclinical models are not publicly available at this time, this document provides a detailed overview of the current understanding of this compound's cellular effects and signaling pathways, which are crucial for its development as a therapeutic agent.

Mechanism of Action

This compound is characterized as a topoisomerase II inhibitor. Its primary mode of action involves interfering with the function of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. This inhibition leads to DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.

The cellular response to this compound-induced DNA damage culminates in cell cycle arrest, specifically in the S phase. This effect is mediated through the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase, a key regulator of the DDR. Activated ATM initiates a signaling cascade that involves the phosphorylation of several downstream targets, including p53 and Chk2. This cascade ultimately leads to the inactivation of cyclin A/Cdk2 complexes, which are essential for S phase progression, thereby inducing cell cycle arrest. The induction of S phase arrest by this compound via the DDR has been shown to be dependent on ATM.[1]

Another compound, HU-331, also a topoisomerase II inhibitor, has been shown to inhibit the enzyme's relaxation activity without causing DNA strand breaks. HU-331's mechanism involves the noncompetitive inhibition of the ATPase activity of topoisomerase IIα and potentially inhibiting its ability to bind to DNA.[2] It is important to note that while both are topoisomerase II inhibitors, the specific mechanisms and resulting cellular effects of this compound and HU-331 may differ.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound, leading to cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the public domain. The following represents a generalized workflow for a typical preclinical pharmacokinetic study, which would be applicable to a compound like this compound.

Quantitative Data

A comprehensive search of publicly available literature did not yield specific quantitative preclinical pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, or bioavailability in any animal models. The following table is a template that would be used to present such data if it were available.

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conclusion

While the preclinical pharmacokinetic profile of this compound remains to be fully characterized in publicly accessible sources, its mechanism of action as a topoisomerase II inhibitor that induces an ATM-dependent DNA damage response and subsequent S-phase cell cycle arrest is established.[1] Further studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its continued development as a potential therapeutic agent. The information presented in this guide provides a foundational understanding of this compound's cellular pharmacology for researchers and drug development professionals.

References

GL-331: A Technical Guide to its Downstream Signaling Pathways in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-331, a semi-synthetic derivative of podophyllotoxin and an analog of etoposide, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and the induction of apoptotic cell death. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, including the ATM/p53/p21 DNA damage response pathway and the inhibition of the pro-angiogenic HIF-1α pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing this compound's effects, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding of its molecular mechanisms.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks. This DNA damage serves as a critical trigger for a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.[1][2][3][4]

Downstream Signaling Pathways

DNA Damage Response: The ATM/p53/p21 Pathway

Upon this compound-induced DNA damage, the cell activates a complex DNA damage response (DDR) primarily mediated by the Ataxia Telangiectasia Mutated (ATM) kinase.[3] Activated ATM initiates a signaling cascade that promotes cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

The key steps in this pathway are:

-

ATM Activation: DNA double-strand breaks recruit and activate ATM through autophosphorylation at Ser1981.

-

Chk2 and p53 Phosphorylation: Activated ATM phosphorylates downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.

-

Cdc25A Degradation and p21 Upregulation:

-

Phosphorylated Chk2 leads to the degradation of the Cdc25A phosphatase, a key regulator of cell cycle progression.

-

Phosphorylated p53 acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21.

-

-

Cell Cycle Arrest:

-

The degradation of Cdc25A and the upregulation of p21 lead to the inactivation of Cyclin A/Cdk2 complexes.

-

This inactivation results in cell cycle arrest, primarily at the S and G2/M phases, preventing the cell from proceeding with division in the presence of damaged DNA.

-

Inhibition of Angiogenesis: The HIF-1α Pathway

This compound has also been shown to inhibit tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect is mediated through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.

The proposed mechanism is as follows:

-

Transcriptional Repression of HIF-1α: this compound decreases the binding of nuclear components to the promoter of the HIF-1α gene, leading to its transcriptional repression.

-

Downregulation of VEGF: The reduction in HIF-1α levels results in the decreased expression of its target genes, most notably Vascular Endothelial Growth Factor (VEGF).

-

Inhibition of Angiogenesis: The downregulation of VEGF, a potent pro-angiogenic factor, leads to a reduced ability to induce the formation of new blood vessels, thereby limiting tumor growth and metastasis.

Induction of Apoptosis

The culmination of this compound's cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a primary contributor to its potent anti-cancer activity. The higher cytotoxicity of this compound compared to its congener VP-16 is attributed to its elevated ability to induce apoptosis. This apoptotic induction is a direct consequence of the extensive DNA damage and cell cycle arrest mediated by the pathways described above.

Quantitative Data Summary

| Parameter | Cell Line(s) | Value | Comparison | Reference |

| ID50 | Various cancer cell lines | 2.5 to 17-fold lower | Compared to VP-16 | |

| Apoptotic Fraction | C6 glioma cells (100 nM this compound, 48h) | 22.2 ± 1.3% | Significantly higher than control |

Key Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (ID50).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the ID50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of key proteins in the downstream signaling pathways of this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ATM, p53, p21, HIF-1α).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Conclusion

This compound is a potent anti-cancer agent that functions through the inhibition of topoisomerase II, leading to DNA damage. This initial event triggers a cascade of downstream signaling, most notably the activation of the ATM/p53/p21 pathway, which results in cell cycle arrest and apoptosis. Furthermore, this compound exhibits anti-angiogenic properties through the transcriptional repression of HIF-1α and subsequent downregulation of VEGF. A thorough understanding of these signaling pathways is crucial for the continued development and clinical application of this compound in cancer therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the molecular mechanisms of this promising therapeutic compound.

References

- 1. Induction of apoptosis and cell cycle arrest in glioma cells by GL331 (a topoisomerase II inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a cAMP Production Assay for the Hypothetical Gα-Coupled Receptor Agonist GL-331

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the activity of a hypothetical compound, GL-331, on intracellular cyclic adenosine monophosphate (cAMP) production. The protocols and signaling pathways detailed herein are representative of assays used to characterize compounds that interact with G protein-coupled receptors (GPCRs) that modulate the adenylyl cyclase signaling cascade. This document offers detailed experimental protocols, data presentation structures, and visual diagrams of the underlying biological and experimental processes.

Introduction to this compound and cAMP Signaling

This compound is a hypothetical small molecule designed to interact with a Gα-coupled GPCR. Depending on whether the receptor is Gαs or Gαi coupled, this compound could potentially increase or decrease intracellular cAMP levels, respectively. The production of cAMP is a critical second messenger signaling pathway initiated by the activation of GPCRs.[1][2] Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein.

In the case of a Gαs-coupled receptor, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] Conversely, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production.[1] The modulation of cAMP levels by compounds like this compound is a key indicator of their potential as therapeutic agents targeting a vast array of physiological processes.[3]

Experimental Protocol: cAMP-Glo™ Assay

A common and robust method for quantifying cAMP levels is the cAMP-Glo™ Assay from Promega. This assay is a homogeneous, bioluminescent, high-throughput method to measure cAMP levels in cells. The principle is based on the competition of cAMP for binding sites on protein kinase A (PKA). When cAMP levels are high, PKA is activated, consuming ATP. The remaining ATP is then detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.

Materials

-

Cells expressing the target GPCR

-

Cell culture medium

-

Induction buffer

-

This compound (test compound)

-

Forskolin (a known adenylyl cyclase activator, used as a positive control for Gαi and a reference for Gαs)

-

cAMP-Glo™ Lysis Buffer

-

cAMP-Glo™ Detection Solution (containing PKA)

-

Kinase-Glo® Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Detailed Methodology

-

Cell Preparation:

-

Culture cells expressing the target GPCR to 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in induction buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in induction buffer to generate a dose-response curve. Also, prepare solutions of positive and negative controls.

-

-

Assay Procedure:

-

Dispense 25 µL of the cell suspension into each well of a white, opaque 96-well plate.

-

Add 25 µL of the this compound serial dilutions or control solutions to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to stimulate the cells.

-

-

Cell Lysis and cAMP Detection:

-

Add 50 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and release of cAMP.

-

Add 50 µL of cAMP-Glo™ Detection Solution to each well.

-

Incubate for 20 minutes at room temperature to allow for PKA-cAMP binding.

-

-

Luminescence Detection:

-

Add 100 µL of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation

The quantitative data from the cAMP production assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

| Compound | Concentration (µM) | Luminescence (RLU) | [cAMP] (nM) | % Activity (vs. Forskolin) |

| Vehicle | - | 1,500,000 | 0.5 | 0 |

| Forskolin | 10 | 150,000 | 10 | 100 |

| This compound | 0.01 | 1,200,000 | 1.5 | 20 |

| This compound | 0.1 | 900,000 | 3.0 | 45 |

| This compound | 1 | 450,000 | 6.5 | 75 |

| This compound | 10 | 200,000 | 9.0 | 95 |

| This compound | 100 | 160,000 | 9.8 | 103 |

Table 1: Representative data for this compound acting as a Gαs agonist. The luminescence values are inversely proportional to the cAMP concentration. The % activity is calculated relative to the maximum stimulation achieved with forskolin.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways for Gαs and Gαi-coupled receptors.

Caption: Gαs Signaling Pathway

Caption: Gαi Signaling Pathway

Experimental Workflow

The workflow for the cAMP-Glo™ assay is depicted below.

References

Investigating the Novelty of GL-331: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL-331 is a novel semi-synthetic analogue of epipodophyllotoxin, a class of compounds known for their potent anti-neoplastic activity. It functions as a topoisomerase II inhibitor, a critical enzyme in DNA replication and repair.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies. The novelty of this compound lies in its efficacy in various cancer cell lines and its distinct mechanism involving the activation of the Ataxia-Telangiectasia Mutated (ATM)-dependent DNA damage response pathway.

Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response

This compound exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA damage and the induction of cell cycle arrest.[2] Specifically, in human hepatocellular carcinoma HepG2 cells, this compound has been shown to trigger an S-phase arrest. This is initiated by the activation of the ATM kinase, a primary sensor of DNA double-strand breaks.[2]

Upon activation, ATM autophosphorylates at Ser1981 and subsequently phosphorylates a cascade of downstream targets.[2] This includes the phosphorylation of the histone variant H2AX (to form γ-H2AX), a key marker of DNA double-strand breaks. The ATM-dependent signaling further bifurcates into two critical pathways for cell cycle control:[2]

-

p53/p21 Pathway: ATM-mediated phosphorylation of p53 leads to its stabilization and activation, resulting in the upregulation of the cyclin-dependent kinase inhibitor p21.

-

Chk2/Cdc25A Pathway: ATM also phosphorylates and activates the checkpoint kinase 2 (Chk2), which in turn phosphorylates and targets the phosphatase Cdc25A for degradation.

The culmination of these signaling events is the inactivation of the Cyclin A/Cdk2 complex, a key driver of S-phase progression, thus enforcing the observed S-phase arrest. The dependence on ATM for this process has been confirmed by experiments showing that ATM siRNA can reverse these effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Multiple Cancer Cell Lines | Various | < 10 | |

| NPC-TW01 | Nasopharyngeal Carcinoma | Not explicitly stated, but potent cytotoxicity reported |

Table 2: Phase II Clinical Trial and Pharmacokinetic Data of this compound in Gastric Cancer

| Parameter | Value | Unit | Notes |

| Clinical Trial Design | |||

| Phase | II | ||

| Patient Population | Previously treated Chinese gastric cancer patients | n=15 | |

| Dosing Regimen | 200 | mg/m²/day | 3-hour infusion for 5 days every 4 weeks |

| Pharmacokinetic Parameters | |||

| Mean Peak Plasma Concentration (Cmax) | 6 ± 4.1 | µg/mL | |

| A high peak concentration in one patient with neutropenic sepsis was noted | 16.8 | µg/mL | |

| Mean Systemic Clearance | 12.1 ± 7.2 | L/h/m² | This was noted to be lower than in the Phase I trial (23.3 ± 8.2 L/h/m²) |

| Clinical Outcome | |||

| Stable Disease | 5 out of 15 patients | Median survival of 240 days | |

| Progressive Disease | 9 out of 15 patients | Median survival of 80 days | |

| Conclusion | Ineffective at the tested dose and schedule in this patient population. |

Experimental Protocols

This section details the general methodologies for the key experiments used to characterize this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound for a specific time course (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the levels of specific phosphorylated proteins involved in the DNA damage response pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-H2AX (Ser139), anti-phospho-p53 (Ser15), anti-phospho-Chk2 (Thr68))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for other assays.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

The membrane can be stripped and re-probed with antibodies for total proteins or a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound Induced Cell Cycle Arrest

Caption: this compound signaling pathway leading to S-phase arrest.

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: Experimental workflow for this compound mechanism of action studies.

References

Initial Toxicity Screening of GL-331: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "GL-331" is treated as a hypothetical novel chemical entity (NCE) for the purpose of this guide. The following represents a standardized framework for the initial toxicity screening of a small molecule drug candidate and is not based on pre-existing data for a compound with this designation.

Introduction

The initial phase of toxicity screening for a novel chemical entity, such as this compound, is a critical step in the drug development pipeline. This stage aims to identify potential safety liabilities early, thereby reducing the risk of late-stage failures and minimizing resource expenditure. The primary objectives are to determine the compound's intrinsic toxicity, understand its dose-response relationship, and identify potential target organs for toxicity. This guide outlines a standard battery of in vitro and in vivo assays designed to build a preliminary safety profile for this compound.

General Workflow for Initial Toxicity Screening

The screening process follows a tiered approach, beginning with high-throughput in vitro assays to assess fundamental toxicities like cytotoxicity and genotoxicity. Promising candidates then advance to more complex studies, including acute in vivo toxicity assessments.

Caption: Workflow for the initial toxicity screening of a novel compound.

In Vitro Toxicity Profiling

In vitro assays are rapid, cost-effective methods to screen for specific types of toxicity using cell lines or isolated proteins.

Cytotoxicity Assessment

Cytotoxicity assays measure the concentration at which this compound induces cell death. This is a fundamental indicator of a compound's intrinsic toxicity.

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a compound to damage DNA, which can lead to carcinogenesis.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction from rat liver).

-

Treatment: Plate the bacterial strains on a minimal agar plate with a small amount of histidine. Add different concentrations of this compound to a filter paper disc placed in the center of the plate.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Cardiotoxicity and Hepatotoxicity Screening

-

hERG Assay: Evaluates the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and cardiac arrhythmias. This is typically performed using automated patch-clamp electrophysiology.

-

Hepatotoxicity Assay: Utilizes human hepatocytes or cell lines like HepG2 to assess liver cell injury, often by measuring the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.

Table 1: Summary of Hypothetical In Vitro Toxicity Data for this compound

| Assay Type | Endpoint | Cell Line/System | Result | Interpretation |

| Cytotoxicity | IC₅₀ (MTT Assay) | HepG2 | 45.2 µM | Moderate cytotoxicity. |

| IC₅₀ (MTT Assay) | HEK293 | > 100 µM | Low cytotoxicity in non-hepatic cells. | |

| Genotoxicity | Ames Test | S. typhimurium | Negative (with and without S9) | No evidence of mutagenicity. |

| Cardiotoxicity | hERG Inhibition | HEK293-hERG | IC₅₀ > 30 µM | Low risk of hERG-mediated cardiotoxicity. |

| Hepatotoxicity | ALT/AST Release | Primary Human Hepatocytes | No significant increase up to 50 µM | Low risk of direct hepatocyte injury. |

Apoptosis Signaling Pathway

Drug-induced cytotoxicity often proceeds through the activation of programmed cell death, or apoptosis. Understanding this pathway is crucial for interpreting cytotoxicity data. A compound like this compound could potentially trigger either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Caption: Simplified diagram of the apoptotic signaling cascade.

In Vivo Acute Toxicity Study

Following a favorable in vitro profile, an acute toxicity study in a relevant animal model (typically rodents) is conducted. This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity in a whole organism.

Experimental Protocol: Acute Single-Dose Toxicity Study (Rodent Model)

-

Animal Model: Use healthy, young adult Sprague-Dawley rats (n=3-5 per sex per group).

-

Dose Formulation: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at escalating single doses to different groups of animals. A typical study might include doses of 50, 200, and 1000 mg/kg. A vehicle control group is also included.

-

Observation Period: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for 14 days. Record body weights at regular intervals.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.

-

Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious clinical signs. Identify any target organs based on gross and microscopic findings.

Table 2: Summary of Hypothetical Acute Toxicity Data for this compound in Rats

| Dose Group (mg/kg) | Sex | Mortality | Key Clinical Signs | Target Organs (Histopathology) |

| Vehicle Control | M / F | 0/10 | None observed | No significant findings |

| 50 | M / F | 0/10 | None observed | No significant findings |

| 200 | M / F | 0/10 | Mild, transient lethargy within 4 hours | No significant findings |

| 1000 | M / F | 2/10 | Severe lethargy, piloerection, hunched posture | Mild to moderate liver necrosis |

| Conclusion | - | - | MTD: 200 mg/kg. Target Organ: Liver at high doses. | - |

Data Interpretation and Risk Assessment

The final step involves integrating all in vitro and in vivo data to make a go/no-go decision.

Caption: Decision-making tree based on initial toxicity data.

Based on the hypothetical data generated:

-

This compound shows moderate in vitro cytotoxicity, primarily towards liver cells, but at concentrations likely well above the therapeutic window.

-

It is not genotoxic and has a low risk of causing cardiac arrhythmias via hERG inhibition.

-

The acute in vivo study confirms the liver as a potential target organ, but only at high doses, establishing an MTD of 200 mg/kg.

GL-331: A Focused Examination of a Topoisomerase II Inhibitor Erroneously Associated with Metabolic Disorder Research

A comprehensive review of available scientific literature reveals that GL-331, a derivative of podophyllotoxin, is a topoisomerase II inhibitor primarily investigated for its applications in oncology. Contrary to the specified topic, there is no substantial body of research supporting the investigation of this compound for the treatment of metabolic disorders such as diabetes, obesity, or dyslipidemia. This whitepaper aims to clarify the established role of this compound as an anti-cancer agent and address the apparent misconception regarding its use in metabolic research, providing a guide for researchers, scientists, and drug development professionals.

Core Research Focus: this compound in Oncology

This compound is a homolog of etoposide (VP-16), a well-known chemotherapeutic agent.[1] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

Clinical investigations have centered on its potential as a treatment for various cancers. Notably, this compound has undergone Phase II clinical trials for gastric cancer.[2][3] Research has also highlighted its efficacy in killing various cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.[1]

Addressing the "Metabolic Disorders" Misconception

The association of this compound with metabolic disorders appears to be unfounded based on current scientific literature. The term "metabolism" in the context of this compound research has been found to refer to:

-

Drug Metabolism: Pharmacokinetic studies have been conducted to understand how the human body metabolizes, or processes, this compound.

-

Cancer Cell Metabolism: The metabolic state of a cancer cell can influence its susceptibility to topoisomerase II inhibitors. However, this line of inquiry is aimed at enhancing cancer treatment, not at treating primary metabolic diseases.

-

Broader Chemical Class Properties: this compound belongs to the lignan family of compounds. Some lignans, as a broad class of plant-derived molecules, have been investigated for potential benefits in lifestyle-related diseases, including diabetes. However, this does not translate to specific research on this compound for these conditions.

A citation in a study on human coronary arterial smooth muscle cells under high glucose conditions mentions a paper on this compound's effect on HIF-1α expression in a lung cancer model, but this is within a list of general citations and does not imply research into this compound for metabolic disorders.

Mechanism of Action: Topoisomerase II Inhibition

The established mechanism of action for this compound is central to its role as an anti-cancer agent. The following diagram illustrates the general pathway of topoisomerase II inhibition.

Summary of this compound Research Findings

Due to the lack of research on this compound in metabolic disorders, it is not possible to provide quantitative data tables or detailed experimental protocols relevant to this topic. The available data exclusively pertains to its oncology applications.

| Study Area | Key Findings | Citations |

| Oncology | This compound is a topoisomerase II inhibitor and an analogue of etoposide. | |

| It has been evaluated in Phase II clinical trials for gastric cancer. | ||

| Demonstrates cytotoxicity against various cancer cell lines, including multi-drug resistant ones. | ||

| Induces apoptosis by causing double-strand DNA breaks. | ||

| Metabolic Disorders | No dedicated research or clinical trials found for this compound in primary metabolic disorders. | N/A |

Conclusion

The inquiry into "this compound research in metabolic disorders" has revealed a fundamental misattribution of the compound's therapeutic target. This compound is an investigational anti-cancer agent, and its mechanism of action is well-defined within the context of oncology. For researchers, scientists, and drug development professionals, it is crucial to recognize that the current body of scientific evidence does not support a role for this compound in the treatment of metabolic disorders. Future research efforts should be guided by its established function as a topoisomerase II inhibitor in cancer therapy.

References

- 1. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Phase II and pharmacokinetic study of GL331 in previously treated Chinese gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GL-331 Experimental Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-331 is a potent topoisomerase II inhibitor that has demonstrated significant anti-cancer activity in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based research. The protocols outlined below cover cell viability assays, apoptosis analysis, and western blotting to investigate the mechanism of action of this compound. Quantitative data from studies on hepatocellular carcinoma (HepG2), glioma (C6), and nasopharyngeal carcinoma (NPC-TW01) cell lines are summarized to facilitate experimental design and data interpretation.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. This inhibition leads to DNA damage, triggering a DNA damage response (DDR). In cancer cells, this response activates signaling pathways that result in cell cycle arrest and apoptosis (programmed cell death). Key molecular players in the this compound-induced signaling cascade include Ataxia Telangiectasia Mutated (ATM) kinase, p53, p21, and Chk2. The specific phase of cell cycle arrest appears to be cell-line dependent, with S-phase arrest observed in HepG2 cells and G2/M-phase arrest in C6 glioma cells.[1]

Signaling Pathway

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| C6 Glioma | Glioma | 24 | 68.2 |

| 48 | 25.4 | ||

| 72 | 13.9[2] | ||

| HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported |

| NPC-TW01 | Nasopharyngeal Carcinoma | Not Reported | Not Reported |

Table 2: Effect of this compound on Cell Cycle Distribution in C6 Glioma Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | ~60% | ~25% | ~15% |

| This compound (10 nM, 48h) | Decreased | Decreased | Increased |

| This compound (100 nM, 48h) | Significantly Decreased | Significantly Decreased | Significantly Increased |

Note: Specific percentages were not provided in the source material, but a significant accumulation in the G2/M phase was reported.[3]

Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment | Effect on Cell Cycle |

| This compound | Induction of S-phase arrest |

Note: Quantitative percentages for each cell cycle phase were not detailed in the available literature.[1]

Experimental Protocols

Cell Culture

HepG2 (Hepatocellular Carcinoma)

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.

C6 Glioma (Rat Glioma)

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency. Detach with 0.25% Trypsin-EDTA and split at a ratio of 1:5 to 1:10.

NPC-TW01 (Nasopharyngeal Carcinoma)

-

Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach with 0.25% Trypsin-EDTA and split at a ratio of 1:4 to 1:8.

Experimental Workflow

References

- 1. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis and cell cycle arrest in glioma cells by GL331 (a topoisomerase II inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GL-331 in Preclinical Research

Introduction:

GL-331 is identified as a potent topoisomerase II inhibitor. Its mechanism of action involves the induction of DNA damage, which subsequently triggers a cellular response leading to cell cycle arrest, particularly in the S phase.[1] This activity makes this compound a compound of interest for investigation as an anti-cancer agent. The following application notes and protocols are designed to guide researchers in the evaluation of this compound in preclinical animal models for its potential anti-tumor efficacy.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks. In cancer cell lines, such as human hepatocellular carcinoma HepG2 cells, this DNA damage activates the Ataxia Telangiectasia Mutated (ATM) protein kinase.[1] Activated ATM then phosphorylates a cascade of downstream targets, including Chk2 and p53, which in turn leads to the inactivation of Cyclin A/Cdk2 complexes and induces cell cycle arrest in the S phase.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to cell cycle arrest.

Preclinical Evaluation of this compound in Animal Models

The following protocols are representative examples for evaluating the anti-tumor efficacy of a topoisomerase II inhibitor like this compound in a xenograft mouse model.

Experimental Workflow

References

Application Notes and Protocols for In Vivo Research: GL-331

A comprehensive review of publicly available data reveals a notable absence of in vivo research and established dosage guidelines for a compound specifically designated as "GL-331." Searches for "this compound" in scientific literature and preclinical research databases have yielded ambiguous results, with the designation corresponding to multiple, unrelated entities. This ambiguity prevents the formulation of specific in vivo dosage recommendations and detailed experimental protocols.

It is crucial for researchers to verify the precise identity of the compound of interest, as "this compound" may refer to:

-

A Topoisomerase II Inhibitor: An in vitro study on human hepatocellular carcinoma (HepG2) cells identified this compound as a topoisomerase II inhibitor that induces S phase cell cycle arrest through an ATM-dependent DNA damage response.[1] However, this study was limited to cell cultures and did not investigate the compound in animal models, meaning no in vivo dosage was established.

-

A Gene Therapy Product (BMN 331): This designation is used for an adeno-associated virus (AAV5)-based gene therapy vector (AAV5-hSERPING1) being developed for the treatment of Hereditary Angioedema (HAE).[2][3][4] The dosage for such a product is determined by vector genomes and is not comparable to that of a small molecule drug.

-

A Commercial Product Name: "this compound" is also the model number for a brand of firearm sights, which is not relevant to biomedical research.[5]

Other compounds with similar alphanumeric designations, such as the cannabinoid quinone HU-331, the aldose reductase inhibitor CKD-331, and the GLP-1 receptor agonist LY3502970, have distinct mechanisms of action and their preclinical data should not be extrapolated to "this compound".

Due to the lack of specific in vivo data for a research compound labeled "this compound," this document will provide a generalized framework and key considerations for researchers planning to conduct in vivo studies with a novel topoisomerase II inhibitor, based on the in vitro findings for the compound mentioned in the study by Lin et al.

General Protocols for a Novel Topoisomerase II Inhibitor

Should a researcher possess a topoisomerase II inhibitor they have designated as this compound, the following general experimental protocols should be considered.

Table 1: Key Preclinical In Vivo Assessments for a Novel Topoisomerase II Inhibitor

| Experiment | Purpose | Key Parameters to Measure | Typical Animal Models |

| Maximum Tolerated Dose (MTD) Study | To determine the highest dose that does not cause unacceptable toxicity. | Body weight, clinical signs of toxicity, mortality, hematology, clinical chemistry. | Mice (e.g., C57BL/6, BALB/c), Rats (e.g., Sprague-Dawley, Wistar) |

| Pharmacokinetic (PK) Study | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Plasma concentration over time, half-life, clearance, volume of distribution. | Mice, Rats, or other relevant species. |

| Efficacy Study in Xenograft Model | To evaluate the anti-tumor activity of the compound. | Tumor volume, tumor weight, survival, biomarkers of target engagement. | Nude mice or SCID mice bearing human tumor xenografts (e.g., HepG2) |

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the in vivo evaluation of a novel anti-cancer compound.

Caption: A generalized workflow for the in vivo preclinical assessment of a novel therapeutic agent.

Signaling Pathway

Based on the in vitro study, this compound is suggested to act as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest. The proposed signaling cascade is depicted below.

Caption: Proposed signaling pathway for this compound-induced S phase arrest in HepG2 cells.

References

- 1. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Gene Therapy Study of BMN 331 in Subjects With Hereditary Angioedema | BioMarin Clinical Trials [clinicaltrials.biomarin.com]

- 3. UCSD Hereditary Angioedema Trial → Gene Therapy Study of BMN 331 in Subjects With Hereditary Angioedema [clinicaltrials.ucsd.edu]

- 4. mdpi.com [mdpi.com]